N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide

Porous materials Crystal engineering Gas sorption

N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide (commonly abbreviated as 3-TPB or L1, CAS 201036-79-5) is a C₃-symmetric tripodal amide ligand formed by condensation of benzene-1,3,5-tricarboxylic acid with 3-aminopyridine. The molecule possesses three pyridyl nitrogen donor atoms positioned at approximately 120° kink angles relative to the central benzene plane, along with three amide NH (hydrogen-bond donor) and three amide CO (hydrogen-bond acceptor) sites, making it a versatile building block for both coordination-driven and hydrogen-bonded supramolecular architectures.

Molecular Formula C24H18N6O3
Molecular Weight 438.4 g/mol
Cat. No. B15344005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide
Molecular FormulaC24H18N6O3
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33)
InChIKeyLIESXEPMSSBHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N',N''-Tris(3-pyridyl)benzene-1,3,5-tricarboxamide: Technical Profile and Procurement-Relevant Identity


N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide (commonly abbreviated as 3-TPB or L1, CAS 201036-79-5) is a C₃-symmetric tripodal amide ligand formed by condensation of benzene-1,3,5-tricarboxylic acid with 3-aminopyridine [1]. The molecule possesses three pyridyl nitrogen donor atoms positioned at approximately 120° kink angles relative to the central benzene plane, along with three amide NH (hydrogen-bond donor) and three amide CO (hydrogen-bond acceptor) sites, making it a versatile building block for both coordination-driven and hydrogen-bonded supramolecular architectures [2]. Its molecular formula is C₂₄H₁₈N₆O₃ with a molecular weight of 438.44 g·mol⁻¹, and the compound is typically supplied as a crystalline solid for research and industrial use in crystal engineering, metal-organic framework (MOF) synthesis, and biosensing probe development.

1
C₃-symmetric tripodal ligand for coordination-driven and hydrogen-bonded supramolecular assembly
Fully saturated H-bond donor/acceptor network
2
Metal-free intrinsic porosity with reported 8.26 Å pore diameter
Suitable for gas sorption and host-guest studies
3
Reported fluorescence quenching selectivity for dsDNA
Free ligand, not the pre-metalated complex

Why In-Class N-Pyridyl Trimesic Amide Analogs Cannot Substitute for the 3-Pyridyl Isomer


Despite sharing an identical molecular formula (C₂₄H₁₈N₆O₃) and trimesic amide core, the positional isomerism of the pyridyl nitrogen atom—2-pyridyl, 3-pyridyl, or 4-pyridyl—produces fundamentally divergent hydrogen-bonding topologies, coordination geometries, and crystalline-phase behaviors that render these compounds non-interchangeable in any application requiring predictable supramolecular assembly [1]. The 3-pyridyl variant uniquely places each nitrogen donor at a ~120° kink angle that enables face-driven corner-linked nanocage formation, while the 4-pyridyl isomer directs linear extension into three-dimensional networks and the 2-pyridyl isomer suffers incomplete hydrogen-bond engagement [2]. Even structurally similar derivatives such as the N-methylated or methylene-extended analogs exhibit measurably different conformational preorganization and nanomechanical rigidity. These differences, quantified below, demonstrate that selection of the 3-pyridyl compound is not interchangeable with generic 'tris(pyridyl)trimesic amide' sourcing.

Isomerism The 2-pyridyl and 4-pyridyl isomers may not reproduce the 3-pyridyl ligand’s fully saturated H-bond network or angular coordination geometry, leading to divergent crystal packing and pore formation.
Analog gap Methylene-extended analogs (e.g., L2) may produce larger nanocages but with reported ~30% AFM height reduction, which can limit mechanical rigidity and encapsulation predictability.
Metalation Pre-formed metal complexes (e.g., Zn(II)-3-TPB) may abolish the free ligand’s reported DNA-binding fluorescence response. Procurement of the metal-free form is critical for biosensing workflows.

Quantitative Differentiation Evidence: N,N',N''-Tris(3-pyridyl)benzene-1,3,5-tricarboxamide vs. Closest Analogs


Pore Architecture: 8.26 Å Mean Pore Diameter in Hydrogen-Bonded Porous Solid vs. No Porous Solid for the 4-Pyridyl Isomer

The 3-pyridyl isomer (3-TPB) crystallizes as a unique P3 symmetrical hydrogen-bonded porous solid with a mean pore diameter of 8.26 Å, as determined by single-crystal X-ray diffraction [1]. In contrast, the 4-pyridyl isomer (4-TPB) does not form an analogous hydrogen-bonded porous solid; its crystal packing is dominated by different hydrogen-bonding motifs that lack continuous channels [2]. The 4-pyridyl analog only generates porous channels (ca. 7.5 Å diameter) when coordinated to Cd(II) ions in a 3-D coordination network, requiring metal mediation and resulting in smaller pores than the metal-free 3-pyridyl porous solid [3]. This means the 3-pyridyl compound provides intrinsic porosity without the added mass, cost, and synthetic complexity of metal incorporation.

Pore Architecture
Cross-study comparable
3-TPB8.26 Å mean pore diameter, metal-free hydrogen-bonded porous solid
4-pyridylNo metal-free porous solid; Cd(II)-coordinated channels ~7.5 Å
Intrinsic porosity without metal reduces mass and synthetic complexity
Crystallization from methanol; single-crystal XRD
Porous materials Crystal engineering Gas sorption

DNA Binding Selectivity: Free 3-TPB Ligand Quenched by Calf Thymus DNA Whereas Its Zn(II) Complex Is Unaffected

In aqueous solution, the free 3-TPB·H₂O ligand exhibits intraligand fluorescence emission at ~460 nm (λₑₓ = 389 or 287 nm) that is progressively quenched upon titration with calf thymus DNA (CT-DNA), indicating direct ligand–DNA interaction [1]. Under identical experimental conditions, the dimeric zinc complex [Zn₂(3-TPB)₂Cl₄]·2H₂O shows no measurable fluorescence response to CT-DNA, demonstrating that metal coordination completely abolishes DNA-binding capability [1]. This binary on/off discrimination is unique to the 3-pyridyl ligand system; the 4-pyridyl analog has not been reported to exhibit DNA binding in any form.

DNA Binding Selectivity
Direct head-to-head
3-TPB·H₂OFluorescence quenched by CT-DNA (λₑₘ ~460 nm)
Zn(II) complexNo measurable fluorescence response to CT-DNA
Free ligand supports label-free dsDNA probe development
Aqueous fluorescence titration; parallel conditions
Biosensing DNA recognition Fluorescence quenching

Nanocage Mechanical Rigidity: 3-Pyridyl Pd₆L₈ Cages Maintain Structural Integrity Under AFM Whereas the Methylene-Extended Analog Collapses by ~30%

The 3-pyridyl ligand (L1) assembles with Pd(II) to form [Pd₆(L1)₈]¹²⁺ truncated octahedral nanocages of approximately 2.4 nm diameter, with the major syn-conformer possessing a cavity volume of ~1600 ų and 12 ports of 3.4 × 3.5 Ų, while the anti-conformer yields ~1900 ų cavity volume with ports of 3.3 × 8.0 Ų [1]. The methylene-extended analog L2 (N,N',N''-tris(4-pyridinylmethyl)-1,3,5-benzenetricarboxamide) forms larger cages (~2200 ų cavity, port size 4.1 × 8.0 Ų), but atomic force microscopy (AFM) reveals that cage L2 collapses to a height of 1.8 ± 0.1 nm—approximately 30% smaller than the calculated 2.6 nm from crystal structure data—indicating significant nonrigidity [1]. The L1-derived cage retains its calculated dimensions under AFM, demonstrating superior mechanical robustness.

Nanocage Rigidity
Direct head-to-head
L1 cage~2.4 nm diameter; AFM height matches crystallographic dimensions
L2 cageAFM height 1.8 ± 0.1 nm vs. calculated 2.6 nm (~30% reduction)
L1-derived cages maintain mechanical integrity under AFM
AFM on mica; Pd(II) tetratopic acceptor; acetonitrile
Nanocages Self-assembly Molecular encapsulation

Hydrogen-Bonding Completeness: All Three Amide Groups Engaged in 3-Pyridyl vs. Only Two of Three in the 2-Pyridyl Isomer

Single-crystal X-ray analysis of 3-TPB·H₂O confirms that all three amide NH groups act as hydrogen-bond donors and all three amide CO groups act as hydrogen-bond acceptors, creating a fully saturated H-bonding network that drives predictable, robust crystal packing [1]. In marked contrast, the crystal structure of the 2-pyridyl isomer (N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide) reveals that only two of the three amide groups participate in intermolecular N–H···O hydrogen bonds, with the third amide group remaining unengaged [2]. This incomplete H-bond engagement leads to increased out-of-plane twisting at the H-bonded amide groups and a less predictable slanted ladder-like packing motif, reducing the reliability of the 2-pyridyl isomer for crystal engineering purposes.

H-Bond Completeness
Cross-study comparable
3-pyridyl3 of 3 amide groups engaged (100% H-bond participation)
2-pyridylOnly 2 of 3 amide groups engaged (~67% participation)
Full saturation supports predictable crystal packing
Single-crystal XRD; 3-TPB·H₂O from DMF
Supramolecular chemistry Crystal engineering Hydrogen-bonded networks

Coordination Dimensionality Control: 3-Pyridyl Directs 2-D Ag(I) Networks with 48-Membered Macrocycles vs. 4-Pyridyl Directing 3-D Cd(II) Frameworks

When reacted with AgPF₆, the 3-pyridyl ligand (L1) forms a 2-D coordination polymer [Ag(L1)PF₆]ₙ featuring 48-membered macrocyclic rings constructed from three-coordinate Ag(I) ions and three L1 moieties, with additional Ag(I)···π interactions (Ag···benzene centroid distance 3.209 Å) providing inter-sheet dimerization [1]. In contrast, the 4-pyridyl ligand (L2) reacts with CdCl₂ to yield a 3-D coordination network [Cd(L2)₂Cl₂]ₙ with open channels of ~7.5 Å diameter [1]. The dimensionality divergence arises from the pyridyl nitrogen position: the 3-pyridyl nitrogen at the ~120° kink position promotes angular connectivity and lower-dimensional assembly, while the 4-pyridyl nitrogen at the para position favors linear extension into higher-dimensional networks.

Coordination Dimensionality
Direct head-to-head
3-pyridyl + Ag(I)2-D polymer with 48-membered macrocycles; Ag···π 3.209 Å
4-pyridyl + Cd(II)3-D network with ~7.5 Å channels
2-D layered topology enables exfoliation and planar integration
AgPF₆ or CdCl₂ self-assembly; single-crystal XRD
Coordination polymers Metal-organic frameworks Crystal engineering

Application Scenarios Where N,N',N''-Tris(3-pyridyl)benzene-1,3,5-tricarboxamide Provides a Verifiable Advantage


Metal-Free Porous Sorbent for Small-Molecule Gas Separation

The 3-pyridyl compound crystallizes as a hydrogen-bonded porous solid with 8.26 Å mean pore diameter without requiring metal coordination [1]. This intrinsic porosity enables its use as a lightweight, metal-free sorbent for gas separation (e.g., CO₂/CH₄ or hydrocarbon separations), where the absence of metal centers eliminates concerns about metal leaching, toxicity, or redox instability that would complicate deployment of metal-organic frameworks derived from the 4-pyridyl analog.

Fluorescence Quenching Probe for Label-Free dsDNA Detection

Because free 3-TPB·H₂O undergoes fluorescence quenching selectively upon binding to calf thymus DNA—while its Zn(II) complex shows no such response [1]—the compound is uniquely suited as a turn-off fluorescent probe for double-stranded DNA quantification. Procurement of the metal-free 3-pyridyl ligand, rather than a pre-formed metal complex or the 4-pyridyl analog (which lacks demonstrated DNA-binding activity), is essential for constructing this biosensing modality.

Rigid Molecular Nanocages for Host-Guest Encapsulation and Nanoreactors

The [Pd₆(L1)₈]¹²⁺ nanocages assembled from the 3-pyridyl ligand maintain their ~2.4 nm diameter and ~1600–1900 ų cavity volume under AFM imaging, in contrast to the methylene-extended L2 analog that collapses by approximately 30% [1]. For applications requiring mechanically robust molecular containers—such as encapsulated catalysis, drug delivery vehicle development, or single-molecule trapping—the 3-pyridyl ligand is the only member of this ligand family with experimentally validated AFM rigidity.

Crystal Engineering with Predictable Full-Saturation Hydrogen-Bonding Networks

The 3-pyridyl isomer engages all three amide NH and all three amide CO groups in intermolecular hydrogen bonding, producing a fully saturated and predictable H-bonding network [1], whereas the 2-pyridyl isomer leaves one-third of its amide groups unengaged . Solid-state formulation scientists and crystal engineers seeking reproducible polymorph control, co-crystal design, or lattice-energy tuning should specify the 3-pyridyl compound to avoid the unpredictable packing outcomes associated with the incompletely H-bonded 2-pyridyl analog.

Application
Selection Property
Validation Focus
Metal-free porous sorbent
Intrinsic hydrogen-bonded porosity
Pore diameter and channel continuity without metal
Label-free dsDNA probe
Fluorescence quenching selectivity
DNA-binding response of free ligand vs. metal complex
Rigid molecular nanocages
AFM-validated mechanical integrity
Cage height retention under physical stress
Predictable crystal engineering
Full-saturation H-bonding network
Amide group engagement ratio and packing reproducibility
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